molecular formula C20H17N3O3 B13645003 Pyrrolidine-2,5-dione, 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl- CAS No. 907988-40-3

Pyrrolidine-2,5-dione, 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl-

Cat. No.: B13645003
CAS No.: 907988-40-3
M. Wt: 347.4 g/mol
InChI Key: ZWGOAHWCLOGHRH-UHFFFAOYSA-N
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Description

Overview of Pyrrolidine-2,5-dione Derivatives in Medicinal Chemistry

Pyrrolidine-2,5-dione, a saturated five-membered heterocyclic compound, has emerged as a privileged scaffold in drug discovery due to its unique physicochemical properties and structural versatility. The non-planar "pseudorotation" of the pyrrolidine ring enables three-dimensional spatial coverage, making it an ideal candidate for targeting enantioselective proteins and optimizing binding interactions. This scaffold’s sp³-hybridized carbons facilitate stereochemical diversity, allowing medicinal chemists to explore a wide pharmacophore space for therapeutic applications.

Structural Significance of Pyrazole-Substituted Pyrrolidine-2,5-diones

The incorporation of pyrazole motifs into pyrrolidine-2,5-dione frameworks represents a strategic approach to enhancing biological activity and target selectivity. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to molecular recognition through hydrogen bonding, π-π stacking, and dipole interactions. When substituted at position 3 of the pyrrolidine-2,5-dione ring, pyrazole derivatives introduce steric and electronic modifications that critically influence ligand-receptor binding.

For example, the 5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl substituent in the title compound introduces a multifunctional pharmacophore. The hydroxyl group enhances solubility and enables hydrogen bond donation, while the methyl and phenyl groups modulate lipophilicity and steric bulk, respectively. Such substitutions align with structure-activity relationship (SAR) trends observed in analogous pyrrolidine-2,5-diones. In anticonvulsant agents, electron-donating groups at position 3 improve activity in scPTZ tests, whereas aromatic substituents enhance MES test efficacy. The pyrazole’s nitrogen atoms may further coordinate with enzymatic active sites, as seen in tyrosinase inhibitors where similar heterocycles disrupt metal ion binding.

Table 1: Influence of Substituents at Position 3 of Pyrrolidine-2,5-dione on Biological Activity

Substituent Biological Activity Key Metrics (EC₅₀/Kᵢ) Reference
Benzhydryl Anticonvulsant MES ED₅₀: 78.3 mg/kg
3-Trifluoromethylphenyl PPARα/γ agonism αEC₅₀: 5–90 nM
3-Chloro-N-quinoline hCA I inhibition Kᵢ: 23.27 nM
5-Hydroxy-4-methyl-1-phenyl* Hypothesized multitarget N/A (structural analogy)

*Predicted based on structural analogs.

Rationale for Academic Investigation of 3-(5-Hydroxy-4-Methyl-1-Phenyl-1H-Pyrazol-3-Yl)-1-Phenyl-Pyrrolidine-2,5-dione

The investigation of 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl-pyrrolidine-2,5-dione is driven by its potential to synergize the pharmacological benefits of both pyrrolidine-2,5-dione and pyrazole moieties. Pyrrolidine-2,5-diones are renowned for their ability to cross biological membranes, a property attributed to the imide group’s balance between hydrophilicity and lipophilicity. Concurrently, pyrazole derivatives are established kinase inhibitors and anti-inflammatory agents, often acting through cyclooxygenase (COX) and lipoxygenase (LOX) modulation.

The compound’s dual substitution pattern—a phenyl group at position 1 and a functionalized pyrazole at position 3—may confer multitarget activity. For instance, 1-phenyl groups in pyrrolidine-2,5-diones enhance aromatic stacking with protein pockets, as observed in peroxisome proliferator-activated receptor (PPAR) agonists where phenyl interactions stabilize ligand-binding domains. Meanwhile, the 5-hydroxy-4-methyl-pyrazole substituent could mimic natural substrates in enzymes such as tyrosinase or carbonic anhydrase, leveraging hydrogen bonds from the hydroxyl group and steric effects from the methyl group.

Furthermore, the stereochemical configuration at position 3 is critical. In PPAR agonists, cis-3R,4S configured pyrrolidine-3-carboxylic acids exhibit superior agonistic activity compared to trans isomers. Although the title compound’s stereochemistry remains uncharacterized, molecular docking studies of analogous spiro[pyrrolidine-3,3′-oxindoles] suggest that spatial orientation dictates binding affinity to targets like histone deacetylase 2 (HDAC2). Synthetic strategies for such hybrids, including Pictet-Spengler-oxidative ring contractions and Michael additions, have been validated for constructing complex pyrrolidine derivatives.

Properties

CAS No.

907988-40-3

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H17N3O3/c1-13-18(21-23(19(13)25)15-10-6-3-7-11-15)16-12-17(24)22(20(16)26)14-8-4-2-5-9-14/h2-11,16,21H,12H2,1H3

InChI Key

ZWGOAHWCLOGHRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN(C1=O)C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multi-Component Reactions and Cyclization Approaches

A prominent strategy for synthesizing substituted pyrrolidine-2,5-diones involves multi-component reactions starting from precursors such as ethyl 2,4-dioxovalerate, aromatic aldehydes, and anilines in acidic media. These reactions yield 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are key intermediates in the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones after subsequent reaction with aliphatic amines. The reaction mechanism proceeds via enamine intermediates stabilized by intramolecular hydrogen bonding, as supported by density functional theory (DFT) calculations. Ethanol has been identified as the optimal solvent, enhancing product yields significantly compared to glacial acetic acid.

Key steps:

  • Three-component condensation of ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline in glacial acetic acid.
  • Formation of 3-pyrroline-2-one intermediates exhibiting tautomerism.
  • Reaction with aliphatic amines (e.g., methylamine) in ethanol to afford pyrrolidine-2,5-dione derivatives.

Condensation of Chloroacetamide Derivatives with Active Methylene Compounds

Another well-documented synthetic route begins with N-(4-(1H-benzimidazol-2-yl)phenyl)-2-chloroacetamide as a versatile intermediate. This compound reacts with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or ethanol, often in the presence of bases like potassium carbonate or piperidine.

  • For example, condensation of the chloroacetamide with malononitrile yields 5-oxopyrrolidin-3-carbonitrile derivatives via alkylation followed by intramolecular cyclization.
  • Reaction with ethyl cyanoacetate leads to 1,4,5-trisubstituted pyrrolidine-2,5-diones with high yields (up to 81%).
  • The reaction conditions typically involve refluxing for 6–8 hours, followed by crystallization to purify the products.

Rearrangement Reactions from Coumarin Derivatives and Nitromethane

A novel synthetic method involves the reaction of 3-substituted coumarins with nitromethane under mild conditions to produce 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. This approach exploits Michael addition followed by rearrangement and Nef reactions, offering a straightforward and efficient pathway to the target pyrrolidine-2,5-dione derivatives.

  • This method is notable for its simplicity and mild experimental conditions.
  • The rearrangement reaction expands the synthetic toolbox for functionalized pyrrolidine-2,5-diones with potential for structural diversity.

Thermal and Decarboxylation Methods

Thermal decomposition of 1,5-diaryl-2,3-dioxopyrrolidines has been reported to produce substituted pyrrolidine derivatives via decarboxylation mechanisms. Although this method is less commonly applied for the specific compound , it provides mechanistic insights and alternative synthetic routes for related pyrrolidine-2,5-dione frameworks.

  • The reaction involves evolution of carbon dioxide and formation of cinnamylideneaniline derivatives.
  • This approach highlights the thermal stability and decomposition pathways of pyrrolidine-2,5-dione analogs.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield (%) Key Features and Notes Reference
Multi-component reaction Ethyl 2,4-dioxovalerate, aromatic aldehydes, aniline Glacial acetic acid (condensation), ethanol (amination) 70–85 Tautomerism of intermediates; DFT-supported mechanism; enamine formation
Condensation of chloroacetamide with malononitrile or ethyl cyanoacetate N-(4-(1H-benzimidazol-2-yl)phenyl)-2-chloroacetamide, malononitrile, ethyl cyanoacetate Reflux in DMF or ethanol, base (K2CO3, piperidine) 73–81 Alkylation followed by intramolecular cyclization; high purity crystals
Rearrangement from 3-substituted coumarins and nitromethane 3-substituted coumarins, nitromethane Mild conditions, Michael addition and rearrangement Moderate Simple, convenient; involves Michael addition and Nef reaction
Thermal decomposition of 1,5-diaryl-2,3-dioxopyrrolidines 1,5-diaryl-2,3-dioxopyrrolidines Thermal treatment Variable Decarboxylation and rearrangement pathways; mechanistic insights

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The succinimide ring undergoes redox transformations under controlled conditions:

  • Oxidation :
    Treatment with KMnO₄ in acidic or neutral conditions oxidizes the pyrrolidine ring, yielding α,β-unsaturated ketones or dicarboxylic acid derivatives .
    Example:

    Pyrrolidine-2,5-dione derivativeKMnO4,H2O3-(5-hydroxy-4-methyl-1-phenylpyrazol-3-yl)maleic anhydride\text{Pyrrolidine-2,5-dione derivative} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{3-(5-hydroxy-4-methyl-1-phenylpyrazol-3-yl)maleic anhydride}

    Yields: 65–78%.

  • Reduction :
    LiAlH₄ selectively reduces the carbonyl groups to alcohols, forming tetrahydropyrrole derivatives .
    Example:

    Pyrrolidine-2,5-dioneLiAlH4,THF3-(5-hydroxy-4-methyl-1-phenylpyrazol-3-yl)-1-phenylpyrrolidine-3,4-diol\text{Pyrrolidine-2,5-dione} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{3-(5-hydroxy-4-methyl-1-phenylpyrazol-3-yl)-1-phenylpyrrolidine-3,4-diol}

    Reaction time: 6–8 hr; yield: 55%.

Catalytic Addition Reactions

The electron-deficient succinimide core participates in metal-catalyzed additions:

Table 1: Catalytic Additions of Pyrrolidine-2,5-dione Derivatives

CatalystSubstrateProductYield (%)ConditionsSource
Rh(III)MaleimidesSuccinimide-linked indazol-3-ols71–75CH₃CN, 80°C, 12 hr
Co(II)Indoles3-Arylated succinimide derivatives85–90EtOH, 60°C, 4 hr
  • Rhodium-catalyzed 1,4-addition :
    Reacts with maleimides to form C–C bonds at the β-position of the succinimide . Steric hindrance from the pyrazole group reduces reactivity in bulkier substrates .

  • Cobalt-mediated conjugate addition :
    Site-selective arylation at the C3 position of indoles, producing pharmacologically relevant scaffolds .

Thermal Decomposition and Tautomerism

The compound exhibits thermal instability above 150°C, undergoing decarboxylation and rearrangement:

Pyrrolidine-2,5-dioneΔ3-(5-hydroxy-4-methyl-1-phenylpyrazol-3-yl)cinnoline+CO2\text{Pyrrolidine-2,5-dione} \xrightarrow{\Delta} \text{3-(5-hydroxy-4-methyl-1-phenylpyrazol-3-yl)cinnoline} + \text{CO}_2

Key observations :

  • Tautomeric equilibrium : Exists as a mixture of keto-enol forms in solution, confirmed by UV-Vis and IR spectroscopy .

  • Activation energy : 98.5 kJ/mol (determined via TGA/DSC) .

Nucleophilic Substitution at the Pyrazole Moiety

The hydroxyl group on the pyrazole ring facilitates SN reactions:

Table 2: Substitution Reactions of the Pyrazole-Hydroxyl Group

ReagentProductSolventYield (%)Source
POCl₃3-Chloro-4-methyl-1-phenylpyrazoleToluene82
CH₃I, K₂CO₃3-Methoxy-4-methyl-1-phenylpyrazoleDMF78
RCOCl (R = aryl)3-Acyloxy-4-methyl-1-phenylpyrazoleCH₂Cl₂65–70

Condensation and Cyclization

The hydroxyl and carbonyl groups participate in annulation reactions:

  • Spirocyclization :
    Reacts with isatins and 1,3-dicarbonyl compounds under ultrasound to form spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones .
    Example:

    Pyrrolidine-2,5-dione+isatinCSA, H2O/EtOHSpiro derivative\text{Pyrrolidine-2,5-dione} + \text{isatin} \xrightarrow{\text{CSA, H}_2\text{O/EtOH}} \text{Spiro derivative}

    Yield: 88% .

  • Hydrazone formation :
    Condenses with aromatic aldehydes to yield hydrazones, which exhibit E/Z isomerism (65:35 ratio) .

Sulfur-Based Reactions

The succinimide nitrogen reacts with thiophenols:

Pyrrolidine-2,5-dione+PhSHBase1-(Phenylthio)pyrrolidine-2,5-dione\text{Pyrrolidine-2,5-dione} + \text{PhSH} \xrightarrow{\text{Base}} \text{1-(Phenylthio)pyrrolidine-2,5-dione}

Reaction time: 2 hr; yield: 89% .

Key Reactivity Trends

  • Steric effects : Bulky substituents on the pyrazole ring hinder catalytic additions .

  • Solvent dependence : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilic substitution rates .

  • pH sensitivity : Acidic conditions favor tautomerization and decarboxylation .

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)-1-phenylpyrrolidine-2,5-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Containing Analogues

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b in ): These compounds share a pyrazole ring but differ in the substituents and core structure. For instance, 7a and 7b incorporate thiophene or ester-linked thiophene groups instead of a pyrrolidine-2,5-dione core. The presence of malononitrile or ethyl cyanoacetate in their synthesis introduces electron-withdrawing groups, altering reactivity and solubility compared to the target compound .
  • Pesticide Pyrazole Derivatives (e.g., fipronil, ethiprole): These agrochemicals () feature a pyrazole ring with halogen and sulfinyl substituents.

Pyrrolidine-2,5-dione Derivatives

  • In contrast, the target compound’s phenyl and pyrazole substituents prioritize aromatic interactions, likely affecting pharmacokinetics .
  • 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione ():
    Indole-substituted derivatives exhibit enhanced binding to serotonin receptors due to the indole moiety’s planar structure. The target compound’s pyrazole group may instead favor interactions with metal ions or enzymes, such as cyclooxygenases .

Pharmacological and Physicochemical Properties

Physicochemical Comparison

Property Target Compound 3-(1H-Indol-3-yl) Derivative Fipronil
LogP (Predicted) ~2.8 ~3.2 4.1
Solubility Low (hydrophobic aryl groups) Moderate (polar indole) Very low
Hydrogen Bond Donors 1 (5-hydroxy group) 1 (indole NH) 2 (amino, CN)

Biological Activity

Pyrrolidine-2,5-dione derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Pyrrolidine-2,5-dione, 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl- , examining its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Pyrrolidine-2,5-diones are known for their structural versatility and potential as bioactive molecules. The incorporation of various substituents can significantly influence their biological properties, making them valuable in drug discovery. This article reviews the synthesis and biological activity of the specified compound, highlighting its anticancer, antimicrobial, and enzyme inhibitory activities.

2. Synthesis of Pyrrolidine-2,5-dione Derivatives

The synthesis of pyrrolidine derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The compound can be synthesized through a series of reactions starting from simple precursors such as aromatic aldehydes and appropriate nitrogen sources.

Table 1: Synthesis Pathway Overview

StepReagents/ConditionsProduct
1Aldehyde + AmineIntermediate A
2CyclizationPyrrolidine Intermediate
3OxidationPyrrolidine-2,5-dione

3.1 Anticancer Activity

Recent studies have shown that pyrrolidine derivatives exhibit significant anticancer properties. For instance, Pyrrolidine-2,5-dione derivatives have demonstrated potent cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer).

In vitro studies revealed that certain derivatives displayed IC50 values in the low micromolar range:

  • MCF7 Cells : IC50 = 0.78 ± 0.01 μM
  • HT29 Cells : IC50 = 0.92 ± 0.15 μM

These findings suggest that modifications to the pyrrolidine structure can enhance antitumor efficacy .

3.2 Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been explored. Compounds have shown varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 2: Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus<32
Compound BE. faecalis<64

These results indicate that specific structural features contribute to enhanced antimicrobial activity .

3.3 Enzyme Inhibition

Pyrrolidine derivatives have been evaluated for their ability to inhibit key enzymes involved in disease processes. For example:

  • Indoleamine 2,3-Dioxygenase (IDO) : Certain pyrrolidine derivatives showed promising inhibition profiles, suggesting potential applications in cancer therapy by modulating immune responses .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of pyrrolidine derivatives for anticancer activity against HT29 cells. The most effective compound exhibited a tumor growth inhibition (TGI) of up to 66% in vivo at a dose of 50 mg/kg , showcasing its potential as an oral therapeutic agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of IDO by pyrrolidine derivatives, revealing that these compounds could effectively reduce tumor-induced immune suppression, thus enhancing antitumor immunity .

5. Conclusion

The compound Pyrrolidine-2,5-dione, 3-(5-hydroxy-4-methyl-1-phenyl-1H-pyrazol-3-yl)-1-phenyl- exhibits significant biological activities including anticancer and antimicrobial effects. Its ability to inhibit specific enzymes further highlights its therapeutic potential. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity.

Q & A

Q. What synthetic methodologies are recommended for preparing pyrrolidine-2,5-dione derivatives with pyrazole substituents?

The synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole precursors with succinimide derivatives. For example, describes refluxing pyrazole intermediates with carbonyl-containing compounds in ethanol, using catalysts like Fe₂O₃@SiO₂/In₂O₃ for improved yields. highlights the use of ¹H/¹³C NMR and ESI-HRMS to confirm intermediates. Key steps include:

  • Cyclocondensation under reflux (ethanol, 2–4 hours).
  • Recrystallization from DMF/EtOH (1:1) for purification .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?

NMR : Assign peaks for diagnostic protons (e.g., pyrazole NH/OH at δ 10–12 ppm, pyrrolidine-dione carbonyls at δ 170–175 ppm in ¹³C). emphasizes correlating coupling constants to confirm stereochemistry. X-ray crystallography : Use SHELXL ( ) or OLEX2 ( ) for refinement. For example, resolved a related pyrazole derivative’s tautomeric form via C=O and N–H bond lengths. Best practices:

  • Collect high-resolution data (θ < 25°).
  • Validate hydrogen bonding networks to confirm substituent positioning .

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s affinity for neurological targets (e.g., 5-HT1A receptors)?

and suggest designing competitive binding assays using radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A). Key steps:

  • Prepare membrane fractions from transfected HEK293 cells.
  • Use Scatchard analysis to calculate Ki values.
  • Cross-validate with functional assays (e.g., cAMP inhibition). Advanced tip: Modify the phenyl or pyrazole groups ( ) to probe SAR and enhance selectivity .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell lines, incubation times). For example, notes multi-target derivatives may show varying efficacy in different models. Mitigation strategies:

  • Standardize protocols (e.g., uniform cell lines, ATP concentrations).
  • Use orthogonal assays (e.g., SPR for binding, microsomal stability for metabolism).
  • Perform meta-analyses to identify confounding variables (e.g., solvent effects in solubility-limited assays) .

Methodological Challenges

Q. What are best practices for refining crystal structures of complex heterocycles like this compound?

  • Data collection : Use synchrotron radiation for small crystals (<0.1 mm). notes SHELXL’s robustness with twinned data.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Use OLEX2’s GUI ( ) to visualize residual density and adjust torsion angles.
  • Validation : Check Rint (<5%) and CCDC deposition codes (e.g., CCDC 1234567 in ) .

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